molecular formula C10H8N2O3 B1497178 7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one

7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4(3H)-one

Cat. No. B1497178
M. Wt: 204.18 g/mol
InChI Key: MHABSYQYYBSPNV-UHFFFAOYSA-N
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Patent
US04011323

Procedure details

A mixture of 2.0 g. of 6-amino-3,4-ethylenedioxybenzoic acid methyl ester and 6 ml. of 99% formamide is refluxed for 1.5 hours, then cooled, diluted with 5 ml. of water and the resulting precipitate filtered off, water washed and dried to obtain 6,7-ethylenedioxyquinazolin-4(3H)-one, m.p. 275° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[C:9]([NH2:10])=[CH:8][C:7]2[O:11][CH2:12][CH2:13][O:14][C:6]=2[CH:5]=1.[CH:16]([NH2:18])=O>>[CH2:13]1[CH2:12][O:11][C:7]2[CH:8]=[C:9]3[C:4]([C:3](=[O:2])[NH:18][CH:16]=[N:10]3)=[CH:5][C:6]=2[O:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC2=C(C=C1N)OCCO2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.0 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
diluted with 5 ml
FILTRATION
Type
FILTRATION
Details
of water and the resulting precipitate filtered off
WASH
Type
WASH
Details
water washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C3C(NC=NC3=CC2OC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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